tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate
Description
tert-butyl N-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate is a carbamate-protected amine derivative featuring a 1,3-dioxane ring substituted with two methyl groups and a methylamino-methyl moiety. This compound is structurally characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is widely employed in organic synthesis to shield amines during multi-step reactions .
Properties
Molecular Formula |
C13H26N2O4 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl N-[2,2-dimethyl-5-(methylaminomethyl)-1,3-dioxan-5-yl]carbamate |
InChI |
InChI=1S/C13H26N2O4/c1-11(2,3)19-10(16)15-13(7-14-6)8-17-12(4,5)18-9-13/h14H,7-9H2,1-6H3,(H,15,16) |
InChI Key |
RHRTWAICCKNCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(CNC)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol
The starting material (2,2-dimethyl-1,3-dioxan-5-yl)methanol is synthesized by acid-catalyzed cyclization of 2-methylpropane-1,3-diol with 2,2-dimethoxypropane using p-toluenesulfonic acid as catalyst in tetrahydrofuran (THF) at room temperature overnight, yielding 99% of a colorless liquid product.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | 2-methylpropane-1,3-diol, 2,2-dimethoxypropane, p-toluenesulfonic acid, THF, rt, overnight | 99% | Produces (2,2-dimethyl-1,3-dioxan-5-yl)methanol |
Conversion to (2,2-Dimethyl-1,3-dioxan-5-yl)methyl Tosylate
The hydroxyl group of (2,2-dimethyl-1,3-dioxan-5-yl)methanol is converted into a good leaving group by tosylation:
- Reacting with p-toluenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) with triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) as base at 0 to 20°C for 1 hour.
- Workup involves washing with acid, sodium bicarbonate, and brine, drying over sodium sulfate, and purification by silica gel chromatography.
- Yields range from approximately 68.8% to 97% depending on base and exact conditions.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride, triethylamine or DABCO, DCM, 0-20°C, 1 h | 68.8-97% | Tosylate formation; base choice affects yield |
Nucleophilic Substitution with Methylamine
The tosylate intermediate undergoes nucleophilic substitution with methylamine to introduce the methylamino group at the 5-position of the dioxane ring:
- Reaction typically performed in an appropriate solvent such as DCM or acetonitrile.
- Temperature control (often 0 to room temperature) is critical to avoid side reactions.
- The substitution replaces the tosylate group with a methylamino substituent.
Although explicit experimental details for this step on the exact compound are limited in the searched sources, this step is standard in carbamate and amine chemistry and inferred from the structure and related synthetic routes.
Protection of the Amino Group as tert-Butyl Carbamate
The free amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate protecting group:
- Carried out in the presence of a base such as triethylamine or sodium bicarbonate.
- Solvents like DCM or THF are commonly used.
- Reaction is typically done at 0°C to room temperature for several hours.
- This step stabilizes the amine for further synthetic manipulations.
Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield Range |
|---|---|---|---|---|
| 1 | 2-methylpropane-1,3-diol + 2,2-dimethoxypropane | p-Toluenesulfonic acid, THF, rt, O/N | (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | 99% |
| 2 | (2,2-Dimethyl-1,3-dioxan-5-yl)methanol | Tosyl chloride, triethylamine or DABCO, DCM, 0-20°C, 1 h | (2,2-Dimethyl-1,3-dioxan-5-yl)methyl tosylate | 68.8-97% |
| 3 | Tosylate intermediate | Methylamine, solvent, 0-25°C | 5-(Methylamino)methyl derivative | Not specified |
| 4 | 5-(Methylamino)methyl derivative | Di-tert-butyl dicarbonate, base, solvent, 0-25°C | tert-Butyl N-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate | Not specified |
Analytical Data and Purity
- Proton NMR spectra of intermediates confirm structure and substitution patterns, with characteristic chemical shifts for methyl, methylene, and carbamate protons.
- LC-MS data typically show molecular ion peaks consistent with expected molecular weights.
- Chromatographic purification ensures high purity suitable for further applications.
Research Results and Optimization Notes
- Use of triethylamine or DABCO bases in tosylation affects reaction rate and yield; triethylamine generally provides higher yields.
- Low temperature (-78°C to 0°C) during tosylation minimizes side reactions.
- Purification by silica gel chromatography with DCM/methanol mixtures is effective.
- The neutral form of reagents in later steps (e.g., amination and carbamate formation) improves reaction homogeneity and yield, avoiding viscous reaction mixtures problematic at industrial scale.
- Reaction times for stirring in amination and protection steps range from 1 to 10 hours depending on scale and temperature.
Chemical Reactions Analysis
Types of Reactions: tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of tert-butylN-{2,2-dimethyl-5-[(methylamino)methyl]-1,3-dioxan-5-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The target compound is compared to analogs sharing the tert-butyl carbamate group but differing in substituents and core scaffolds. Key structural distinctions include:
Analysis :
- The dioxane core in the target compound and ’s analog provides rigidity, whereas aliphatic () or aromatic () cores offer flexibility or planar stability, respectively.
- Substituents like triflate () or bromine () introduce distinct reactivity profiles compared to the methylamino group in the target compound.
Analysis :
Analysis :
- The target compound’s dioxane core may enhance bioavailability in drug candidates, while ’s aromatic analog could optimize material stability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for this carbamate, considering steric hindrance and functional group compatibility?
- Methodology : A stepwise approach is advised. First, protect the methylamine group using tert-butoxycarbonyl (Boc) chemistry to prevent undesired side reactions. For example, di-tert-butyl dicarbonate (Boc anhydride) can be used under aqueous alkaline conditions to selectively protect the amine. Subsequent alkylation or coupling reactions should employ sterically tolerant reagents (e.g., bulky bases like LDA) to mitigate steric clashes from the 2,2-dimethyl-1,3-dioxane ring. Reaction progress should be monitored via TLC or LC-MS .
Q. Which spectroscopic and crystallographic methods are optimal for confirming the structure of this compound?
- Methodology :
- NMR : Use - and -NMR to verify substitution patterns and stereochemistry. The methylamino and tert-butyl groups will show distinct splitting patterns (e.g., singlet for tert-butyl at ~1.4 ppm).
- X-ray Crystallography : For unambiguous stereochemical confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended. The 1,3-dioxane ring’s chair conformation and substituent orientations can be resolved at high resolution (≤0.8 Å) .
Q. How can solubility challenges in polar solvents be addressed during reaction optimization?
- Methodology : Due to the hydrophobic tert-butyl group, use mixed solvent systems (e.g., THF/water or DCM/methanol) to enhance solubility. Pre-saturation of solvents with inert gases (N/Ar) can prevent Boc-group hydrolysis. For characterization, dissolve the compound in CDCl or DMSO- for NMR analysis .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the carbamate group under different conditions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as nucleophilic attack at the carbamate carbonyl. Transition-state analysis can identify steric or electronic barriers. Molecular dynamics simulations may predict solvent effects on reactivity. Validate predictions with experimental kinetic studies .
Q. How to resolve contradictions in reported stability data for similar carbamates in different solvents?
- Methodology : Conduct accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 4 weeks). Use HPLC to quantify degradation products (e.g., free amine from Boc cleavage). Compare results against SDS-reported stability thresholds and adjust storage recommendations (e.g., refrigeration at 2–8°C for lab-scale batches) .
Q. What strategies mitigate racemization during synthetic steps involving chiral centers in the 1,3-dioxane ring?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation to enforce stereochemistry. Alternatively, use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective synthesis. Monitor enantiomeric excess (EE) via chiral HPLC or polarimetry .
Q. How to design experiments to study the compound’s hydrogen-bonding network and its impact on crystal packing?
- Methodology : Perform X-ray crystallography to map intermolecular interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify hydrogen-bond contributions. Compare packing motifs with related carbamates (e.g., tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate) to identify trends in supramolecular assembly .
Q. What experimental approaches validate the compound’s potential as a protease inhibitor scaffold in medicinal chemistry?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions between the carbamate and protease active sites (e.g., SARS-CoV-2 M).
- Enzymatic Assays : Measure IC values via fluorescence-based assays. Modify the methylamino group to introduce warheads (e.g., Michael acceptors) for covalent inhibition .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles of structurally analogous carbamates?
- Methodology : Cross-reference SDS data (e.g., acute oral toxicity LD) with in vitro assays (e.g., MTT cell viability tests). For conflicting genotoxicity claims (e.g., Ames test vs. Comet assay), conduct follow-up studies using primary human hepatocytes to assess DNA damage. Align findings with OECD guidelines for hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
